Unlocking the Therapeutic Potential of 3-(1-Piperidinyl)cyclobutanamine: A Technical Guide to Target Identification and Validation
Unlocking the Therapeutic Potential of 3-(1-Piperidinyl)cyclobutanamine: A Technical Guide to Target Identification and Validation
Introduction
In the landscape of modern drug discovery, the strategic exploration of novel chemical entities is paramount to addressing unmet medical needs. The compound 3-(1-Piperidinyl)cyclobutanamine, characterized by its unique combination of a piperidine ring and a cyclobutane core, represents a compelling scaffold for therapeutic development. The piperidine moiety is a well-established privileged structure in medicinal chemistry, known to enhance pharmacokinetic properties and provide a versatile anchor for molecular interactions.[1] Concurrently, the rigid, puckered conformation of the cyclobutane ring offers a distinct three-dimensional architecture that can confer advantages in potency and selectivity.[2]
This technical guide provides a prospective analysis of the potential therapeutic targets of 3-(1-Piperidinyl)cyclobutanamine, drawing upon established knowledge of the bioactivities associated with its constituent chemical motifs. As direct biological data for this specific molecule is not yet publicly available, this document serves as a roadmap for researchers and drug development professionals to systematically investigate its therapeutic promise. We will delve into three high-potential target classes: C-C Motif Chemokine Receptor 5 (CCR5), Hematopoietic Prostaglandin D Synthase (H-PGDS), and αvβ3 Integrin. For each, we will present the scientific rationale for consideration, a detailed workflow for experimental validation, and illustrative pathways to guide investigation.
Potential Therapeutic Target 1: C-C Motif Chemokine Receptor 5 (CCR5) Antagonism
Scientific Rationale
The C-C motif chemokine receptor 5 (CCR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in the immune system. Most notably, it serves as a primary co-receptor for the entry of R5-tropic strains of the Human Immunodeficiency Virus (HIV) into host cells.[3][4] Consequently, CCR5 antagonists have emerged as an important class of antiretroviral therapeutics. A significant number of known CCR5 antagonists feature a piperidine ring, which often engages in key interactions within the receptor's binding pocket.[2][5] The structural similarity of the piperidinyl moiety in 3-(1-Piperidinyl)cyclobutanamine to these established antagonists provides a strong rationale for investigating its potential as an HIV entry inhibitor.[6] Beyond HIV, CCR5 antagonism is being explored for its therapeutic potential in inflammatory conditions, cancer, and neurodegenerative diseases, broadening the possible applications.[7]
Mechanism of Action: CCR5 in HIV-1 Entry
The entry of R5-tropic HIV-1 into a target T-cell is a multi-step process. The viral envelope glycoprotein gp120 first binds to the CD4 receptor on the cell surface. This initial binding induces a conformational change in gp120, exposing a binding site for the CCR5 co-receptor. The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral envelope, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the host cell's cytoplasm. CCR5 antagonists act as entry inhibitors by binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[8] This binding allosterically modifies the receptor's conformation, preventing its recognition and interaction with gp120, thereby blocking viral entry.[9]
Experimental Validation Workflow
A tiered approach is recommended, beginning with binding assays to confirm interaction, followed by functional assays to assess biological activity.
1. Radioligand Binding Assay
This assay directly measures the ability of the test compound to displace a known radiolabeled ligand from the CCR5 receptor, providing data on binding affinity (Ki).
-
Protocol:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human CCR5.
-
Membrane Preparation: Harvest cells, homogenize, and centrifuge to isolate cell membranes. Resuspend membranes in binding buffer (50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Competition Assay: In a 96-well plate, incubate cell membranes (containing ~5 µg of protein) with a constant concentration of a CCR5 radioligand (e.g., 0.1 nM [125I]-MIP-1α) and serial dilutions of 3-(1-Piperidinyl)cyclobutanamine (e.g., from 0.01 nM to 10 µM).
-
Incubation: Incubate for 90-120 minutes at room temperature with gentle agitation.[3][7]
-
Filtration: Terminate the reaction by rapid filtration through GF/B filter plates, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 (the concentration of compound that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.
-
2. HIV-1 Entry Assay (Single-Cycle Infectivity Assay)
This cell-based functional assay determines the ability of the compound to inhibit HIV-1 entry into host cells.
-
Protocol:
-
Cell Culture: Plate TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-inducible luciferase and β-galactosidase reporter genes) in 96-well plates and culture overnight.[10]
-
Compound Treatment: Pre-incubate the TZM-bl cells with serial dilutions of 3-(1-Piperidinyl)cyclobutanamine for 1 hour at 37°C.
-
Infection: Add a predetermined amount of an R5-tropic HIV-1 Env-pseudotyped virus to each well.
-
Incubation: Incubate the plates for 48 hours at 37°C to allow for viral entry and reporter gene expression.[10]
-
Detection: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase readings to untreated control wells and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Data Presentation
| Assay Type | Parameter | Expected Value for Active Compound | Known CCR5 Antagonist (Maraviroc) |
| Radioligand Binding | Ki (nM) | < 100 | 2.0 nM |
| HIV-1 Entry (TZM-bl) | IC50 (nM) | < 500 | 2.3 nM |
Potential Therapeutic Target 2: Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibition
Scientific Rationale
Hematopoietic prostaglandin D synthase (H-PGDS) is the key enzyme responsible for the production of prostaglandin D2 (PGD2), a potent mediator of inflammation and allergic responses.[1][11] H-PGDS is expressed in immune cells like mast cells and Th2 lymphocytes, and its inhibition is a promising strategy for treating conditions such as allergic asthma, atopic dermatitis, and Duchenne muscular dystrophy.[12][13] The relevance of the cyclobutane scaffold to H-PGDS inhibition is highlighted in patent literature describing 1,3-disubstituted cyclobutane derivatives as potent inhibitors. The rigid nature of the cyclobutane ring in 3-(1-Piperidinyl)cyclobutanamine could facilitate optimal positioning within the enzyme's active site, making it a candidate for investigation as an H-PGDS inhibitor.
Mechanism of Action: The H-PGDS Pathway
H-PGDS is a cytosolic enzyme that catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2.[1] PGH2 is produced from arachidonic acid by the action of cyclooxygenase (COX) enzymes. PGD2 then exerts its biological effects by binding to two G-protein coupled receptors: the DP1 receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2). Activation of these receptors on various immune cells leads to downstream signaling cascades that promote inflammation, bronchoconstriction, and vasodilation.[9] By inhibiting H-PGDS, a small molecule can prevent the synthesis of PGD2, thereby mitigating these pro-inflammatory and allergic responses at their source.
Experimental Validation Workflow
1. H-PGDS Enzymatic Assay
This in vitro assay measures the direct inhibitory effect of the compound on the enzymatic activity of purified H-PGDS.
-
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing reduced glutathione (GSH), a necessary cofactor for H-PGDS activity.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, pre-incubate purified recombinant human H-PGDS with serial dilutions of 3-(1-Piperidinyl)cyclobutanamine for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, PGH2.
-
Reaction Termination: After a defined incubation period (e.g., 60 seconds), terminate the reaction by adding a stop solution (e.g., containing FeCl2).
-
Detection: The conversion of PGH2 to PGD2 can be monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength, or by quantifying PGD2 production using a specific ELISA kit.[14]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
-
2. Cell-Based PGD2 Production Assay
This assay assesses the compound's ability to inhibit PGD2 production in a cellular context, typically using mast cells.
-
Protocol:
-
Cell Culture and Sensitization: Culture a human mast cell line (e.g., LAD2) and sensitize the cells overnight with IgE.[15]
-
Compound Treatment: Wash the cells to remove excess IgE and pre-incubate with serial dilutions of 3-(1-Piperidinyl)cyclobutanamine for 1 hour at 37°C.
-
Cell Stimulation: Stimulate the mast cells with an appropriate antigen (e.g., anti-IgE) to induce degranulation and PGD2 release.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
PGD2 Quantification: Measure the concentration of PGD2 in the supernatant using a commercially available PGD2 ELISA kit according to the manufacturer's instructions.[15][16]
-
Data Analysis: Normalize the results to stimulated, untreated cells and determine the IC50 value for the inhibition of PGD2 production.
-
Data Presentation
| Assay Type | Parameter | Expected Value for Active Compound | Known H-PGDS Inhibitor (TFC-007) |
| H-PGDS Enzymatic Assay | IC50 (nM) | < 200 | ~10 nM[17] |
| Cell-Based PGD2 Assay | IC50 (nM) | < 1000 | ~50 nM[17] |
Potential Therapeutic Target 3: αvβ3 Integrin Antagonism
Scientific Rationale
Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a critical role in cell signaling, migration, and survival. The αvβ3 integrin is of particular interest in oncology as it is highly expressed on activated endothelial cells during angiogenesis (the formation of new blood vessels) and on various tumor cells, where it promotes metastasis.[18][19] Antagonists of αvβ3 can inhibit these processes, making it a valuable target for anti-cancer therapies.[20] The development of small molecule antagonists incorporating a cyclobutane scaffold has shown promise, suggesting that the rigid cyclobutane core can effectively mimic the critical Arg-Gly-Asp (RGD) peptide sequence that is the natural ligand for this integrin.[16] The presence of the cyclobutanamine moiety in 3-(1-Piperidinyl)cyclobutanamine makes it a plausible candidate for an αvβ3 integrin antagonist.
Mechanism of Action: αvβ3 Integrin in Angiogenesis and Metastasis
During tumor growth, cancer cells secrete growth factors like VEGF that stimulate the formation of new blood vessels to supply the tumor with nutrients and oxygen. This process, angiogenesis, is dependent on the adhesion and migration of endothelial cells, which is mediated by αvβ3 integrin binding to extracellular matrix (ECM) proteins like vitronectin. Similarly, for cancer to metastasize, tumor cells must detach from the primary tumor, invade surrounding tissues, and intravasate into the bloodstream. This invasive behavior is also facilitated by αvβ3 integrin. By binding to the RGD-binding site on αvβ3, an antagonist can block the interaction with ECM proteins, thereby inhibiting endothelial cell adhesion and migration (anti-angiogenic effect) and preventing tumor cell invasion (anti-metastatic effect).[21]
Experimental Validation Workflow
1. Cell Adhesion Assay
This assay measures the ability of the compound to inhibit the attachment of cells expressing αvβ3 integrin to a surface coated with an ECM protein.
-
Protocol:
-
Plate Coating: Coat a 96-well plate with an αvβ3 ligand such as vitronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.
-
Cell Preparation: Harvest cells with high αvβ3 expression (e.g., U87MG glioblastoma cells) and resuspend them in serum-free media.[20][22]
-
Inhibition: In a separate plate, pre-incubate the cells with serial dilutions of 3-(1-Piperidinyl)cyclobutanamine for 30 minutes at 37°C.
-
Seeding: Add the cell-compound suspension to the vitronectin-coated plate and allow the cells to adhere for 1-2 hours at 37°C.
-
Washing and Staining: Gently wash the plate to remove non-adherent cells. Fix the remaining adherent cells with ethanol and stain with crystal violet.
-
Quantification: Solubilize the crystal violet stain and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of adhesion inhibition relative to untreated controls and determine the IC50 value.
-
2. Transwell Invasion Assay
This assay evaluates the compound's ability to block the invasion of cancer cells through a basement membrane matrix, mimicking a key step in metastasis.
-
Protocol:
-
Chamber Preparation: Use Transwell inserts with a porous membrane (e.g., 8 µm pores). Coat the upper surface of the membrane with a thin layer of Matrigel and allow it to solidify.[13][23]
-
Cell Seeding: Place the Matrigel-coated inserts into the wells of a 24-well plate. Add cells (e.g., U87MG) suspended in serum-free medium containing serial dilutions of 3-(1-Piperidinyl)cyclobutanamine to the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, allowing invasive cells to degrade the Matrigel and migrate through the pores.
-
Cell Removal and Staining: Remove the non-invasive cells from the upper surface of the membrane with a cotton swab. Fix and stain the invasive cells on the lower surface of the membrane with crystal violet.
-
Quantification: Elute the stain and measure absorbance, or count the number of stained cells in several microscopic fields.
-
Data Analysis: Determine the percentage of invasion inhibition compared to an untreated control and calculate the IC50.
-
Data Presentation
| Assay Type | Parameter | Expected Value for Active Compound | Known Cyclobutane-based Antagonist |
| Cell Adhesion (U87MG) | IC50 (µM) | < 10 | < 1 µM[16] |
| Transwell Invasion | IC50 (µM) | < 20 | ~5 µM[24] |
Conclusion and Future Directions
The structural components of 3-(1-Piperidinyl)cyclobutanamine—the privileged piperidine scaffold and the conformationally rigid cyclobutane core—suggest a high probability of interaction with significant therapeutic targets. This guide has outlined a rational, evidence-based approach to exploring its potential as a CCR5 antagonist for HIV and inflammatory diseases, an H-PGDS inhibitor for allergic conditions, and an αvβ3 integrin antagonist for cancer. The detailed experimental workflows provide a clear and actionable path for researchers to systematically validate these hypotheses.
Successful validation in these primary assays would warrant further investigation, including selectivity profiling against related receptors and enzymes, pharmacokinetic studies, and in vivo efficacy testing in relevant disease models. The insights gained from such a program could unlock the full therapeutic potential of this promising chemical entity and contribute to the development of next-generation medicines.
References
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
- Blanpain, C., et al. (1999). Multiple active states of CCR5 are supported by the new allosteric antagonist TAK-779. The Journal of biological chemistry, 274(45), 34719-34727.
- Samson, M., et al. (1996). Molecular cloning and functional expression of a new human CC-chemokine receptor gene. Biochemistry, 35(11), 3362-3367.
-
The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]
-
AIDS Clinical Trials Group. (2010). HIV Management Guidelines: Co-receptor Tropism Assays. Retrieved from [Link]
- Biswas, P., et al. (2007). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV.
- Chauke, V., et al. (2014). Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle.
- Tan, Q., et al. (2013). Structure of the CCR5 chemokine receptor–HIV entry inhibitor maraviroc complex. Science, 341(6152), 1387-1390.
- Mohri, I., et al. (2009). Inhibition of prostaglandin D synthase suppresses muscular necrosis in a mouse model of Duchenne muscular dystrophy.
- Palani, A., et al. (2001). Discovery of 4,4-disubstituted piperidines as potent, orally active, and selective CCR5 antagonists. Journal of medicinal chemistry, 44(21), 3339-3342.
- Urade, Y., & Hayaishi, O. (2000). Prostaglandin D synthase: structure and function. Vitamins and hormones, 58, 89-120.
-
Montefiori, D. C. (2021). Protocol for Neutralizing Antibody Screening Assay for HIV-1 in TZM-bl Cells. Duke University. Retrieved from [Link]
- Fetalvero, K. M., et al. (2006). PGD synthase and PGD2 in immune resposne. Journal of immunology, 176(8), 4523-4529.
- Wu, B., et al. (2017). Interaction of Chemokine Receptor CCR5 with its Ligands: Multiple Domains for HIV-1 gp120 Binding and a Single Domain for Chemokine Binding. The Journal of experimental medicine, 188(10), 1911-1926.
- Gilfillan, A. M., & Tkaczyk, C. (2006). Measuring Mast Cell Mediator Release. Current protocols in immunology, Chapter 7, Unit-7.38.
- Singh, S., et al. (2021).
- Wei, L., et al. (2005). Optimization and validation of the TZM-bl assay for standardized assessments of neutralizing antibodies against HIV-1. Journal of virological methods, 126(1-2), 1-8.
- Sutherland, M., et al. (2023). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Cancers, 15(16), 4023.
- Wenzel, S. E. (2012). Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation. International journal of molecular sciences, 13(10), 12792-12807.
- Brown, E., et al. (2000). Integrin alpha v beta 3 antagonists promote tumor regression by inducing apoptosis of angiogenic blood vessels. Cell, 103(6), 1045-1056.
- Cox, B. D., et al. (2015). Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. ACS medicinal chemistry letters, 6(7), 753-757.
-
SnapCyte. (2024). Transwell Migration and Invasion Assay - the complete breakdown. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Maraviroc? Retrieved from [Link]
- Gilfillan, A. M., & Beaven, M. A. (2011). Measuring Mast Cell Mediator Release. Methods in molecular biology, 716, 149-178.
- Sutherland, M., et al. (2023). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Cancers, 15(16), 4023.
- Desgrosellier, J. S., & Cheresh, D. A. (2010). Integrins in cancer: biological implications and therapeutic opportunities.
- Platt, E. J., et al. (2005). Measurement of infectious HIV-1 virions by blue-cell counting in TZM-bl cells. Current protocols in immunology, Chapter 12, Unit-12.11.
-
Montefiori, D. C. (2025). Protocol for Neutralizing Antibody Assay for HIV-1 in TZM-bl Cells. Duke University. Retrieved from [Link]
- Brooks, P. C., et al. (1994). Integrin alpha v beta 3 antagonists promote tumor regression by inducing apoptosis of angiogenic blood vessels. Cell, 79(7), 1157-1164.
- Lai, Z., et al. (2013). Discovery of highly potent microsomal prostaglandin e2 synthase 1 inhibitors using the active conformation structural model and virtual screen. Journal of medicinal chemistry, 56(8), 3239-3251.
- Sutherland, M., et al. (2023). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Cancers, 15(16), 4023.
-
Axela Bio. (n.d.). Mast Cell Degranulation Assay. Retrieved from [Link]
- Majzner, R. G., et al. (2022). Targeting of the alphav beta3 integrin complex by CAR-T cells leads to rapid regression of diffuse intrinsic pontine glioma and glioblastoma. Journal for immunotherapy of cancer, 10(2), e003493.
- Perros-Huguet, C., et al. (2006). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & medicinal chemistry letters, 16(11), 2872-2877.
- El-Sayed, N. S., & El-Bendary, E. R. (2015). Integrin alpha v beta 3 antagonists for anti-angiogenic cancer treatment. Current pharmaceutical design, 21(16), 2095-2104.
-
Hu, B. (n.d.). PROTOCOL FOR CELL ADHESION ASSAYS. ResearchGate. Retrieved from [Link]
- Ozaki, D. A., et al. (2012). International technology transfer of a GCLP-compliant HIV-1 neutralizing antibody assay for human clinical trials. PloS one, 7(1), e30963.
- Henderson, R., et al. (2022). Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. Viruses, 14(3), 570.
- Shokeir, M. S., et al. (2016). The release of PGD2 from human mast cells increases at IgE concentrations that are suboptimal for histamine release. Journal of allergy and clinical immunology, 137(2), 621-623.
- Miller, A., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 15(1), 163-176.
- Deng, J., et al. (2015). Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists. Bioorganic & medicinal chemistry letters, 25(16), 3164-3168.
Sources
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Extracellular Matrix Proteins Confer Cell Adhesion-Mediated Drug Resistance Through Integrin αv in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. blanpainlab.ulb.ac.be [blanpainlab.ulb.ac.be]
- 8. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hiv.lanl.gov [hiv.lanl.gov]
- 11. Prostaglandin D2-supplemented “functional eicosanoid testing and typing” assay with peripheral blood leukocytes as a new tool in the diagnosis of systemic mast cell activation disease: an explorative diagnostic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of Potential inhibitors for Hematopoietic Prostaglandin D2 Synthase: Computational Modeling and Molecular Dynamics Simulations | bioRxiv [biorxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. home.sandiego.edu [home.sandiego.edu]
- 22. jitc.bmj.com [jitc.bmj.com]
- 23. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 24. researchgate.net [researchgate.net]

